

Formation of Semicarbazide from Azodicarbonamide in Food: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semicarbazide (SEM), a compound of toxicological concern, can be formed in food products from the thermal decomposition of azodicarbonamide (ADC). ADC is a widely used dough conditioner and flour bleaching agent in some countries.[1][2] During the baking process, ADC breaks down into several compounds, with the main product being the non-toxic biurea. However, a minor degradation pathway leads to the formation of SEM.[3] This technical guide provides an in-depth overview of the formation of SEM from ADC in food, detailed experimental protocols for its detection and quantification, a summary of reported quantitative data, and a visualization of the chemical formation pathway and analytical workflow.

Introduction

Azodicarbonamide (H₂N-CO-N=N-CO-NH₂) is a chemical blowing agent used in the production of foamed plastics and rubber.[4] In the food industry, it has been utilized as a dough conditioner to improve the elasticity and texture of bread.[2] The use of ADC as a food additive is permitted in countries such as the United States and Canada, but it is banned in the European Union and Australia due to safety concerns.[5]

The primary concern surrounding the use of ADC in food is its thermal decomposition during baking, which leads to the formation of several byproducts, including **semicarbazide** (H₂N-NH-CO-NH₂).[6] Toxicological studies have raised concerns about the potential carcinogenicity of



SEM.[7] As a result, sensitive and reliable analytical methods are required to monitor the levels of SEM in food products. This guide details the chemistry of SEM formation, methods for its analysis, and provides a summary of its occurrence in foods.

Chemical Formation Pathway of Semicarbazide from Azodicarbonamide

The formation of **semicarbazide** from azodicarbonamide during the baking process is a multistep thermal decomposition reaction. The primary decomposition product of ADC is biurea, which is considered non-toxic. **Semicarbazide** is a minor byproduct of this thermal degradation.[3] Studies have shown that SEM is not significantly formed during dough maturation at room or slightly elevated temperatures, but its formation is prominent during the high temperatures of baking.[1][2] It is understood that biurea acts as a stable intermediate in the formation of SEM.[1][2]

The thermal decomposition of azodicarbonamide in the temperature range of 165–195°C results in the concurrent formation of biurea and urazole, along with gaseous products like nitrogen, isocyanic acid, and ammonia.[4] Biurea itself decomposes at higher temperatures (230–260°C), yielding ammonia, carbon dioxide, nitrogen, urea, and urazole.[8] A proposed mechanism for the conversion of biurea to SEM involves two hydrolysis reactions.[9]

Below is a diagram illustrating the proposed chemical pathway from azodicarbonamide to semicarbazide.



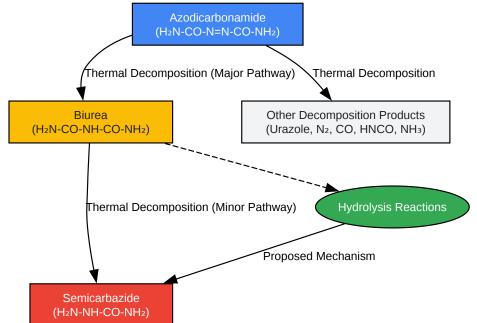


Figure 1. Proposed Formation Pathway of Semicarbazide from Azodicarbonamide

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Caption: Proposed formation pathway of **Semicarbazide** from Azodicarbonamide.

Quantitative Data on Semicarbazide Formation

The concentration of **semicarbazide** in food products is influenced by the initial amount of azodicarbonamide in the flour, as well as the time and temperature of the baking process. Higher temperatures, such as those found in the crust of bread, generally lead to higher concentrations of SEM.[6] The following table summarizes quantitative data from various studies.



Food Matrix	Initial ADC Level (ppm)	Baking Temperatur e (°C)	Baking Time (min)	SEM Concentrati on (µg/kg or ppb)	Reference(s)
Bread	Not Specified	Not Specified	Not Specified	10 - 1200	[10]
Bakery Products	Not Specified	Not Specified	Not Specified	Not Detected (<1) - 560	[11]
Flour (dry heated)	Not Specified	150 - 200	Not Specified	up to 200	[6][12]
Bread Crust	Not Specified	High	Not Specified	Higher than crumb	[6]
Flour Products	Not Specified	Not Specified	Not Specified	0.47 - 7.53 (mg/kg)	[13]
Baby Food	Not Applicable	Not Specified	Not Specified	up to 25	[14]

Experimental Protocols for Semicarbazide Analysis

The standard analytical method for the determination of **semicarbazide** in food matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow involves sample extraction, derivatization, clean-up, and instrumental analysis. The use of a stable isotope-labeled internal standard, such as ¹³C¹⁵N₂-**semicarbazide**, is crucial for accurate quantification.[6]

Detailed Step-by-Step Protocol for SEM Determination in Bread by LC-MS/MS

This protocol is a synthesis of methodologies reported in the literature.[6][15][16][17]

5.1.1 Reagents and Materials

Hydrochloric acid (HCl), 0.2 M



- 2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO)
- Dipotassium hydrogen phosphate (K2HPO4) or similar buffer for pH adjustment
- · Ethyl acetate
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Water (deionized or HPLC grade)
- **Semicarbazide** hydrochloride (analytical standard)
- ¹³C¹⁵N₂-Semicarbazide (internal standard)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
- Homogenizer
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- LC-MS/MS system
- 5.1.2 Sample Preparation and Extraction
- Homogenization: Weigh approximately 2 g of the homogenized bread sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known amount of ¹³C¹⁵N₂-**semicarbazide** internal standard solution to the sample.

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- Acid Hydrolysis: Add 10 mL of 0.2 M HCl to the tube. Vortex for 1 minute and then shake for 10 minutes. This step releases bound semicarbazide.
- Derivatization: Add 100 μL of 2-NBA solution. Vortex for 1 minute. The derivatization reaction forms 2-nitrobenzaldehyde semicarbazone, which is more readily detectable by LC-MS/MS.
- Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C in a water bath or incubator.
- Neutralization: Cool the sample to room temperature. Adjust the pH to approximately 7 with a suitable buffer, such as K₂HPO₄ solution.
- Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers. Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction twice more and combine the ethyl acetate extracts.
- Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dry residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture). Vortex and filter through a 0.22 μm syringe filter into an autosampler vial.
- 5.1.3 Solid-Phase Extraction (SPE) Clean-up (Alternative to Liquid-Liquid Extraction)
- Follow steps 1-6 from the Sample Preparation and Extraction protocol.
- SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Sample Loading: Load the neutralized extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with water to remove interfering substances.
- Elution: Elute the derivatized SEM with ethyl acetate or another suitable organic solvent.
- Evaporation and Reconstitution: Proceed with steps 8 and 9 from the Sample Preparation and Extraction protocol.



5.1.4 LC-MS/MS Analysis

- LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 μm) is commonly used.[6]
- Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often
 with a modifier like formic acid, is typical. For example, a gradient of 2 mM ammonium
 formate in water/methanol (40:60) has been used.[6]
- Injection Volume: Typically 10-20 μL.
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Semicarbazide derivative (2-nitrobenzaldehyde semicarbazone): Precursor ion [M+H]⁺ at m/z 209, with product ions typically monitored at m/z 166 (quantification) and m/z 134 and 192 (confirmation).
 - Internal Standard derivative: Precursor ion [M+H]⁺ at m/z 212, with a corresponding product ion (e.g., m/z 168) for quantification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of **semicarbazide** in food samples.



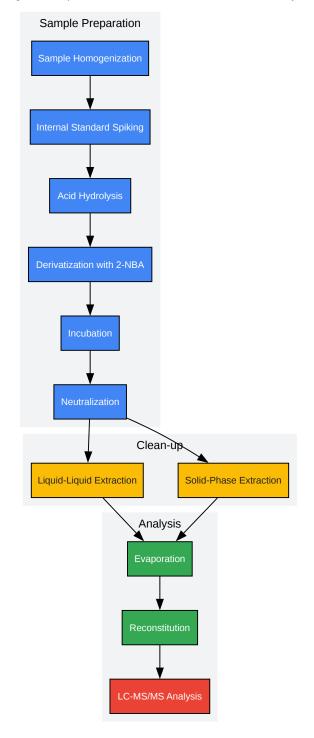


Figure 2. Experimental Workflow for Semicarbazide Analysis

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Caption: Experimental workflow for **Semicarbazide** analysis in food.



Conclusion

The formation of **semicarbazide** from azodicarbonamide in food products, particularly baked goods, is a well-documented phenomenon of significant interest to food safety researchers and regulators. The thermal decomposition of ADC during baking leads to the formation of SEM, with biurea acting as a key intermediate. The concentration of SEM is dependent on processing conditions, highlighting the need for careful control of baking parameters in products containing ADC.

The analytical methodology for SEM detection, primarily LC-MS/MS with derivatization, is well-established and provides the necessary sensitivity and specificity for monitoring compliance with regulatory limits and for conducting exposure assessments. This technical guide provides a comprehensive overview of the current knowledge on this topic, offering valuable information for researchers, scientists, and drug development professionals working in the field of food safety and analysis. Continued research into the precise mechanisms of SEM formation and the development of rapid analytical methods will further enhance the ability to ensure the safety of the food supply.

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